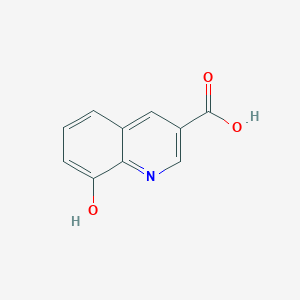

8-Hydroxyquinoline-3-carboxylic acid

Beschreibung

8-Hydroxyquinoline-3-carboxylic acid is a quinoline derivative featuring a hydroxyl group at position 8 and a carboxylic acid moiety at position 2. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing antimicrobial, anticancer, and metal-chelating agents. Its structure enables coordination with metal ions, enhancing its biological activity . The synthesis typically involves condensation or functionalization of precursor quinoline scaffolds, as exemplified by the reaction of 8-hydroxyquinoline derivatives with activated carboxylic acid groups under microwave-assisted or reflux conditions .

Eigenschaften

IUPAC Name |

8-hydroxyquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-3-1-2-6-4-7(10(13)14)5-11-9(6)8/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANGALOTOWAFFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726448 | |

| Record name | 8-Hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911109-16-5 | |

| Record name | 8-Hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

8-Hydroxyquinoline-3-carboxylic acid, a derivative of 8-Hydroxyquinoline (8-HQ), is known to bind to a diverse range of targets with high affinities. It has been reported that 8-HQ derivatives can inhibit DNA biosynthesis, MetAP2, JMJD2C, and Rcel. They also have the ability to increase cell membrane permeability.

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, it can inhibit DNA gyrase and topoisomerase IV activities, which are essential for DNA replication. It also has the ability to chelate metal ions such as Mn 2+, Zn 2+, and Cu 2+ to disrupt metal homeostasis in bacterial cells.

Biochemical Pathways

The compound affects various biochemical pathways. For example, it can increase cell membrane permeability, inhibit MetAP1, ubiquinone synthesis, or type III secretion. These effects on the biochemical pathways lead to downstream effects such as the inhibition of DNA replication and disruption of metal homeostasis in bacterial cells.

Pharmacokinetics

8-hq derivatives are known to have a wide range of pharmacological applications, suggesting that they may have favorable drug-like properties.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been reported to have antimicrobial, anticancer, and antifungal effects. For instance, it can induce caspase-mediated apoptosis, a mechanism underlying the inhibition of cancer cell viability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been reported that 8-HQ exhibits potent antimicrobial activity against Staphylococcus aureus bacteria owing to its ability to chelate metal ions. This suggests that the presence of certain metal ions in the environment could influence the compound’s action.

Biochemische Analyse

Biochemical Properties

The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-Hydroxyquinoline-3-carboxylic acid a good monoprotic bidentate chelating agent. It forms four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+.

Cellular Effects

This compound has shown promising antiproliferative potency and high selectivity toward ovarian cancer cells. It has also been identified as a potent inhibitor of the class II FBA present in M. tuberculosis (MtFBA), with an IC 50 of 10 μM, and was shown to possess anti-TB properties.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to bind to a diverse range of targets with high affinities, thus benefiting the discovery of novel bioactive agents. It has been identified as a potent inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO).

Temporal Effects in Laboratory Settings

It is known that compounds containing the 8-Hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a potent inhibitor of the class II FBA present in M. tuberculosis (MtFBA)

Biologische Aktivität

8-Hydroxyquinoline-3-carboxylic acid (8-HQCA) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of 8-HQCA, supported by case studies and research findings.

Overview of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline derivatives, including 8-HQCA, are recognized as "privileged structures" due to their ability to interact with multiple biological targets. This structural versatility allows for the development of novel bioactive agents with applications in various therapeutic areas, including cancer treatment, neuroprotection, and antimicrobial activity .

Biological Activities

1. Anticancer Activity:

Recent studies have highlighted the anticancer potential of 8-HQCA. For instance, certain derivatives exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that a related compound showed strong in vitro cytotoxicity against T-47D and Hs578t cells, with an effective concentration (MTS 50) ranging from 6.25 to 25 μg/mL . Additionally, another derivative was reported to suppress the growth of Hep3B xenograft tumors in vivo without causing histological damage to vital organs .

2. Antimicrobial Properties:

8-HQCA has shown promising antimicrobial effects. It acts as an iron chelator, which is crucial for inhibiting bacterial growth. The compound's ability to bind metal ions enhances its efficacy as an antimicrobial agent . In vitro studies have demonstrated its effectiveness against various pathogens, including fungi and bacteria.

3. Neuroprotective Effects:

The neuroprotective properties of 8-HQCA are attributed to its role as an acetylcholinesterase (AChE) inhibitor. This mechanism is beneficial in treating neurodegenerative disorders such as Alzheimer's disease. Compounds derived from 8-hydroxyquinoline have been shown to inhibit AChE effectively, suggesting potential therapeutic applications in neuroprotection .

The mechanisms underlying the biological activity of 8-HQCA are multifaceted:

- Metal Chelation: The compound's ability to chelate metal ions plays a significant role in its biological activity, particularly in antimicrobial and anticancer applications .

- Inhibition of Enzymatic Activity: As an AChE inhibitor, 8-HQCA can enhance cholinergic signaling, which is crucial for cognitive function .

- Induction of Apoptosis: Certain derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and stress-related gene expression .

Case Study 1: Anticancer Efficacy

A derivative of 8-HQCA demonstrated significant cytotoxic effects against glioblastoma cells through a unique mechanism involving covalent modification of protein thiols. This study indicated that the compound could induce stress responses leading to cell death in cancerous cells .

Case Study 2: Antimicrobial Activity

In vitro testing revealed that 8-HQCA exhibited strong antifungal activity against various strains. The compound's ability to disrupt metal ion homeostasis in microbial cells was identified as a key factor in its efficacy .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of 8-HQCA derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the quinoline ring can significantly influence their potency and selectivity against different biological targets. For example, substituents that enhance lipophilicity or introduce electron-withdrawing groups have been correlated with increased antiviral activity against specific viral strains .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Neuroprotective Agents

8-HQCA and its derivatives have been investigated for their neuroprotective properties. They act as metal ion chelators, particularly for iron and copper, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that certain derivatives can cross the blood-brain barrier, making them viable candidates for treating neurodegenerative disorders by reducing metal-induced oxidative stress .

2. Anticancer Activity

Several studies have demonstrated the anticancer potential of 8-HQCA derivatives. For example, compounds derived from 8-hydroxyquinoline have shown cytotoxic effects against various cancer cell lines, including breast cancer (T-47D, Hs578t) and liver cancer (Hep3B). One study reported that a specific derivative inhibited tumor growth in xenograft models without causing significant toxicity to vital organs .

3. Antimicrobial Properties

The antimicrobial activity of 8-HQCA has also been explored. Its derivatives exhibit antifungal and antibacterial properties, making them suitable for developing new antimicrobial agents. These compounds have shown effectiveness against pathogens responsible for infections in both clinical and agricultural settings .

4. Inhibition of Enzymatic Activity

8-HQCA has been identified as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO). This inhibition is particularly relevant for developing treatments for neurodegenerative diseases where enzyme dysregulation occurs . Additionally, some derivatives have been explored as inhibitors of 2OG-dependent enzymes, which play roles in various biochemical pathways.

Case Studies

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

The biological and chemical properties of quinoline derivatives are highly dependent on the positions of substituents. Below is a comparative analysis of 8-hydroxyquinoline-3-carboxylic acid and its analogs:

Data-Driven Insights

- Spectroscopic Data: The IR spectrum of this compound shows distinct peaks at 1719 cm⁻¹ (C=O stretch) and 3488 cm⁻¹ (O-H stretch), confirming its functional groups . In contrast, 8-hydroxyquinoline-6-carboxylic acid exhibits a downfield-shifted ^1H-NMR signal for the C6 proton due to electron-withdrawing effects of the carboxylate .

- Thermal Stability: this compound decomposes at 287–289°C , whereas halogenated analogs (e.g., 8-chloro derivatives) show higher thermal stability (>300°C) .

Q & A

Q. What are the primary synthetic routes for 8-hydroxyquinoline-3-carboxylic acid, and how do reaction conditions influence product purity?

The compound can be synthesized via the Skraup or Friedlander methods (). The Skraup method involves reacting substituted aromatic amines with α,β-unsaturated aldehydes, while the Friedlander method uses condensation of o-aminobenzaldehyde derivatives with ketones or aldehydes. Reaction conditions (e.g., temperature, catalyst choice) significantly impact purity. For example, polyphosphoric acid (PPA) is often used as a catalyst for lactamization steps in related quinoline derivatives, which minimizes side reactions and improves yield .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Key techniques include:

- UV-Vis spectroscopy to assess electronic transitions (e.g., λmax values) .

- Adiabatic calorimetry for thermodynamic profiling (e.g., phase transitions) .

- HPLC or GC-MS for purity analysis, especially when synthesizing derivatives (e.g., dichloroquinoline-carboxylic acids) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Q. What nomenclature conventions should be followed when reporting this compound in research publications?

Q. How can researchers design experiments to address discrepancies in thermodynamic data (e.g., phase transitions) reported for this compound?

Cross-validate data using adiabatic calorimetry and differential scanning calorimetry (DSC) . For example, Wang et al. (2008) resolved inconsistencies in enthalpy values by repeating measurements under controlled humidity . Statistical tools like Bland-Altman analysis can quantify systematic errors .

Q. What strategies are effective for synthesizing red-shifted derivatives of this compound, and how do these modifications impact photophysical properties?

- Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) introduces electron-withdrawing groups, shifting absorption/emission spectra .

- Characterize derivatives using time-resolved fluorescence spectroscopy to assess Stokes shifts and quantum yields .

Q. How can coordination complex formation with this compound be optimized for specific metal ions?

- Adjust pH to control deprotonation of the hydroxyl and carboxylic acid groups, enhancing metal binding (e.g., Al<sup>3+</sup> complexes in ).

- Validate complexes via UV-Vis titration (monitoring ligand-to-metal charge transfer bands) and NMR spectroscopy (to track proton displacement) .

Q. How should researchers approach the development of phosphorylation chemosensors using this compound derivatives?

- Functionalize the quinoline core with phosphonate-recognition motifs (e.g., boronic acid groups).

- Use fluorescence quenching assays to detect phosphorylation events, correlating emission intensity changes with analyte concentration .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.